Benzyl 2-methyl-4-phenylthiazol-5-ylcarbamate
Overview
Description
Benzyl 2-methyl-4-phenylthiazol-5-ylcarbamate is a useful research compound. Its molecular formula is C18H16N2O2S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
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Biological Activity
Benzyl 2-methyl-4-phenylthiazol-5-ylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, efficacy against different cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its diverse biological properties. The thiazole moiety is often associated with various pharmacological activities, including anticancer and antimicrobial effects. The presence of the carbamate group enhances its solubility and bioavailability.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been tested on several human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), HT29 (colon cancer), and Karpas299 (lymphoma).
Cell Line | IC50 Value (µM) | Observations |
---|---|---|
A549 | 5.67 | Significant growth inhibition |
HeLa | 4.32 | Moderate cytotoxicity observed |
HT29 | 2.01 | Outstanding growth inhibitory effects |
Karpas299 | 6.50 | Effective at higher concentrations |
The compound exhibited particularly potent activity against HT29 cells, with an IC50 value of 2.01 µM, indicating strong antiproliferative effects .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown notable antimicrobial activity. Studies indicate:
- Microbial Strains Tested : The compound was evaluated against a range of bacterial strains such as E. coli, S. aureus, and fungal strains like Candida albicans.
Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Observations |
---|---|---|
E. coli | 15 | Moderate inhibition |
S. aureus | 10 | Significant inhibition |
C. albicans | 12 | Effective antifungal activity |
The compound demonstrated effective inhibition against both bacterial and fungal strains, suggesting its potential as a broad-spectrum antimicrobial agent .
The mechanisms underlying the biological activities of this compound are still under investigation but may involve:
- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antimicrobial Mechanisms : It may disrupt microbial cell membranes or inhibit vital metabolic pathways, although specific pathways remain to be elucidated.
Structure-Activity Relationship (SAR)
Studies on related thiazole compounds have provided insights into the SAR for this compound:
- Substituents on the Thiazole Ring : Variations in substituents at different positions on the thiazole ring significantly influence biological activity.
- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to target proteins, which is crucial for both anticancer and antimicrobial activities .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, supporting its potential as an effective therapeutic agent.
- Combination Therapy : Preliminary data suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy while reducing side effects.
Properties
IUPAC Name |
benzyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13-19-16(15-10-6-3-7-11-15)17(23-13)20-18(21)22-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQJVVLIIDJSCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)NC(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700852 | |
Record name | Benzyl (2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54167-92-9 | |
Record name | Benzyl (2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.